5-chloro-N-(3,4-dimethylphenyl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide
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Overview
Description
5-CHLORO-N-(3,4-DIMETHYLPHENYL)-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(3,4-DIMETHYLPHENYL)-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials might include 3,4-dimethylphenylamine, 2-fluorobenzyl chloride, and pyrimidine-4-carboxylic acid. The synthesis could involve:
Nucleophilic substitution: reactions to introduce the fluorophenylmethylthio group.
Amidation: reactions to form the carboxamide linkage.
Halogenation: to introduce the chlorine atom at the 5-position of the pyrimidine ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: to enhance reaction rates.
Solvent selection: to improve solubility and reaction efficiency.
Temperature and pressure control: to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted by nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Sulfoxides and sulfones: from oxidation.
Amines: from reduction.
Substituted pyrimidines: from nucleophilic substitution.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, leading to:
Inhibition of enzyme activity: .
Modulation of receptor signaling: .
Interference with DNA/RNA synthesis: .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methylpyrimidine-4-carboxamide: .
N-(3,4-Dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide: .
2-(2-Fluorophenyl)-5-chloropyrimidine-4-carboxamide: .
Uniqueness
The unique combination of substituents in 5-CHLORO-N-(3,4-DIMETHYLPHENYL)-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H17ClFN3OS |
---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
5-chloro-N-(3,4-dimethylphenyl)-2-[(2-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H17ClFN3OS/c1-12-7-8-15(9-13(12)2)24-19(26)18-16(21)10-23-20(25-18)27-11-14-5-3-4-6-17(14)22/h3-10H,11H2,1-2H3,(H,24,26) |
InChI Key |
YZRMMZJULWFQDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3F)C |
Origin of Product |
United States |
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